1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile
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Overview
Description
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H12FNO It is a cyclic compound featuring a cyclobutane ring substituted with a fluorophenoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 4-fluorophenol with cyclobutanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the cyclobutanecarbonitrile moiety can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)cyclobutanecarbonitrile: This compound is structurally similar but lacks the phenoxy group.
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate: This compound features a carboxylate group instead of a carbonitrile group.
Uniqueness
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile is unique due to the presence of both the fluorophenoxy and carbonitrile groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12FNO |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FNO/c13-10-2-4-11(5-3-10)15-9-12(8-14)6-1-7-12/h2-5H,1,6-7,9H2 |
InChI Key |
VPANZJHDFRQKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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